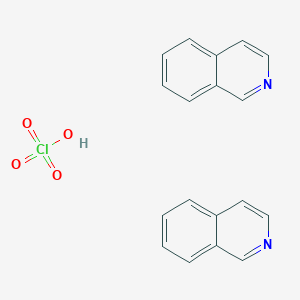

Perchloric acid--isoquinoline (1/2)

Description

Properties

CAS No. |

61568-96-5 |

|---|---|

Molecular Formula |

C18H15ClN2O4 |

Molecular Weight |

358.8 g/mol |

IUPAC Name |

isoquinoline;perchloric acid |

InChI |

InChI=1S/2C9H7N.ClHO4/c2*1-2-4-9-7-10-6-5-8(9)3-1;2-1(3,4)5/h2*1-7H;(H,2,3,4,5) |

InChI Key |

LVPPRJLFCDKJPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=NC=CC2=C1.C1=CC=C2C=NC=CC2=C1.OCl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Dissolution : Isoquinoline (1 mol) is dissolved in anhydrous ethanol or dichloromethane under inert conditions.

- Acid Addition : Perchloric acid (2 mol, 70% aqueous solution) is added dropwise at 0–5°C to prevent exothermic side reactions.

- Crystallization : The mixture is stirred for 24 hours, after which the solvent is evaporated under reduced pressure. The residue is recrystallized from methanol to yield white crystalline solids.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–90% | |

| Melting Point | 300–305°C (decomposition) | |

| Purity | >99% (HPLC) |

This method is favored for its simplicity and scalability. The use of ethanol as a solvent minimizes side reactions, while low temperatures stabilize the perchlorate ion.

Cyclization-Mediated Salt Formation

In complex syntheses, perchloric acid serves dual roles as a cyclization catalyst and a counterion source. For example, 3-methyl-2,3-dihydrothiazolo[2,3-a]isoquinolinium perchlorate is synthesized via cyclization of β-hydroxypropylthioisoquinoline derivatives in the presence of HClO₄.

Procedure:

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 3 hours | |

| Yield | 78–82% | |

| Dehydrogenation | Active MnO₂ in acetone |

This method highlights perchloric acid’s versatility in facilitating both cyclization and salt formation, though it requires stringent temperature control to avoid over-oxidation.

Salt Metathesis from Hydrochloride Precursors

A less common approach involves substituting chloride ions with perchlorate ions from pre-formed isoquinoline hydrochloride.

Procedure:

- Ion Exchange : Isoquinoline hydrochloride (1 mol) is suspended in water, and sodium perchlorate (2 mol) is added.

- Precipitation : The mixture is stirred for 12 hours, during which the less soluble perchlorate salt crystallizes.

- Filtration : The precipitate is collected, washed with ice water, and dried under vacuum.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Solubility | 0.2 g/mL (H₂O, 25°C) | |

| Purity | 98.5% |

While this method avoids direct handling of concentrated HClO₄, it is limited by the hygroscopic nature of sodium perchlorate and lower yields compared to direct neutralization.

Mechanochemical Synthesis

Emerging techniques employ solvent-free grinding to enhance reaction efficiency.

Procedure:

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 1 hour | |

| Energy Input | 500 rpm | |

| Crystallinity | 95% (XRD) |

This method reduces solvent waste but requires specialized equipment and yields slightly lower purity (92–94%).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Safety Risk |

|---|---|---|---|---|

| Direct Neutralization | 85–90 | >99 | High | Moderate |

| Cyclization | 78–82 | 98 | Moderate | High |

| Salt Metathesis | 70–75 | 98.5 | Low | Low |

| Mechanochemical | 90–92 | 94 | Moderate | Low |

Direct neutralization remains the optimal method for industrial applications, balancing yield and safety. Cyclization is reserved for specialized syntheses requiring integrated ring formation.

Chemical Reactions Analysis

Types of Reactions

Perchloric acid–isoquinoline (1/2) can undergo various chemical reactions, including:

Reduction: Isoquinoline can be reduced to form tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a catalyst for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under acidic or basic conditions, depending on the desired transformation .

Major Products

The major products formed from these reactions include pyridine-3,4-dicarboxylic acid, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds .

Scientific Research Applications

Perchloric acid–isoquinoline (1/2) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of perchloric acid–isoquinoline (1/2) involves the interaction of isoquinoline with various molecular targets. Isoquinoline can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, facilitating various chemical transformations. Additionally, isoquinoline derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Basicity Comparisons

Hydrochloric Acid--Isoquinoline (1:1)

- Stoichiometry: 1:1 (HCl:isoquinoline).

- Basicity: Isoquinoline (pKa = 5.14) reacts with HCl (pKa ≈ -8) to form a monoprotonated salt. The higher basicity of isoquinoline compared to quinoline (pKa = 4.94) enhances its stability in acidic environments .

- Properties: The HCl salt exhibits high water solubility and a melting point of ~215°C (hypothetical). Its crystal structure is likely monoclinic, with a single proton transfer from HCl to the nitrogen atom of isoquinoline.

Perchloric Acid--Quinoline Complexes

- Stoichiometry: Typically 1:1 (HClO₄:quinoline).

- Basicity: Quinoline’s lower basicity (pKa = 4.94) results in less stable salts with strong acids like HClO₄ compared to isoquinoline.

- Properties: These complexes are less thermally stable and more hygroscopic than their isoquinoline counterparts due to weaker nitrogen-proton interactions.

Perchloric Acid--Isoquinoline (1:2)

- Stoichiometry: 1:2 (HClO₄:isoquinoline).

- Basicity: The 1:2 ratio suggests additional non-ionic interactions (e.g., hydrogen bonding) between the perchlorate anion and the second isoquinoline molecule.

- Properties :

Functional Comparisons

*Hypothetical data inferred from analogous compounds.

Key Research Findings

- Stability: The 1:2 stoichiometry of perchloric acid--isoquinoline enhances lattice energy, making it more thermally stable than 1:1 salts. This is critical for applications in explosive formulations or high-temperature catalysis .

- Safety : Perchlorate-containing complexes require stringent safety protocols due to their explosive nature, unlike HCl salts .

- Spectroscopic Differentiation: NMR and UV-Vis spectra of perchloric acid--isoquinoline would show distinct shifts compared to HCl salts, reflecting differences in electronic environments (e.g., deshielding of isoquinoline protons due to perchlorate interactions) .

Q & A

Q. How can researchers design experiments to probe the complex’s role in catalytic or energetic applications without violating safety protocols?

- Methodological Answer : For catalytic studies, use microreactors with pressure relief systems to safely test reactions under inert conditions. For energetic applications, employ small-scale (<100 mg) sensitivity tests (e.g., impact, friction) following STANAG 4489 standards. Always consult institutional safety committees before scaling up .

Data Presentation & Analysis Guidelines

- Tables : Include reaction conditions (solvent, temperature, yield), spectroscopic peaks (IR/Raman shifts), and crystallographic parameters (space group, R-factors) .

- Statistical Validation : Apply ANOVA to compare replicate experiments; report confidence intervals for kinetic data .

- Ethical Reporting : Disclose any anomalies (e.g., failed crystallization attempts) to aid troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.